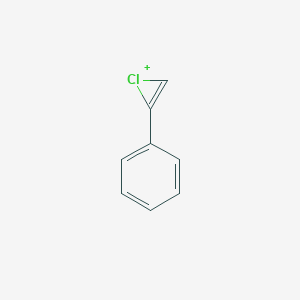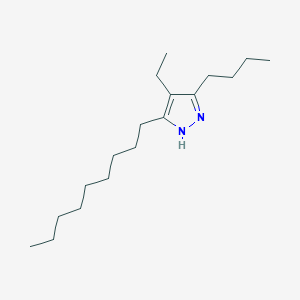
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole: is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes butyl, ethyl, and nonyl groups attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-ethyl-5-nonyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions
-
Step 1: Formation of the Pyrazole Ring
Reactants: Hydrazine and a 1,3-diketone or β-keto ester.
Conditions: The reaction is usually carried out in an ethanol solvent at reflux temperature.
Product: Intermediate pyrazole compound.
-
Step 2: Alkylation
Reactants: Intermediate pyrazole, butyl bromide, ethyl iodide, and nonyl chloride.
Conditions: The alkylation reactions are typically performed in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Applications De Recherche Scientifique
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyl-4-ethyl-5-nonyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Butyl-4-ethyl-5-methyl-1H-pyrazole
- 3-Butyl-4-ethyl-5-phenyl-1H-pyrazole
- 3-Butyl-4-ethyl-5-propyl-1H-pyrazole
Uniqueness
3-Butyl-4-ethyl-5-nonyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
919124-03-1 |
|---|---|
Formule moléculaire |
C18H34N2 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
3-butyl-4-ethyl-5-nonyl-1H-pyrazole |
InChI |
InChI=1S/C18H34N2/c1-4-7-9-10-11-12-13-15-18-16(6-3)17(19-20-18)14-8-5-2/h4-15H2,1-3H3,(H,19,20) |
Clé InChI |
QURFQZASPNZGQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=C(C(=NN1)CCCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


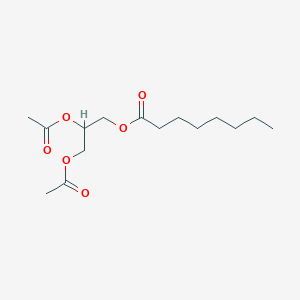
![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
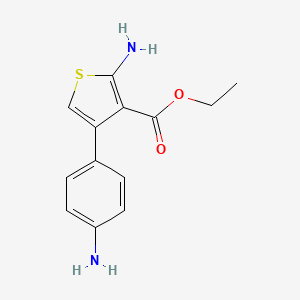
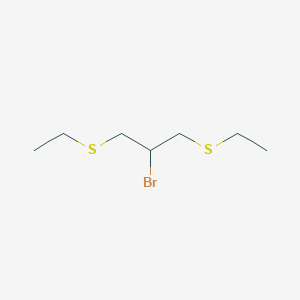
![2-Amino-6-(3-chloro-4-ethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14187699.png)
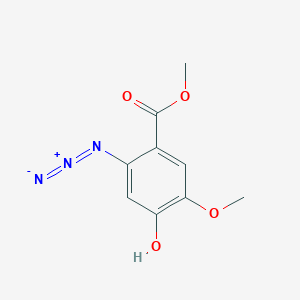
![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
